molecular formula C14H11Cl2NO2 B2942252 N-(2,6-dichlorophenyl)-4-methoxybenzamide CAS No. 157491-16-2

N-(2,6-dichlorophenyl)-4-methoxybenzamide

Cat. No. B2942252
CAS RN: 157491-16-2
M. Wt: 296.15
InChI Key: DLSZPRUJGBYYHP-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-4-methoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the market in the 1970s and has since become one of the most commonly prescribed medications worldwide. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.

Scientific Research Applications

Dopamine Receptor Affinity

N-(2,6-dichlorophenyl)-4-methoxybenzamide and its derivatives have been studied for their affinity to dopamine receptors. For instance, modifications of the compound have led to the identification of derivatives displaying moderate affinity to D(3) dopamine receptors (Leopoldo et al., 2002). Further, some derivatives of N-(2,6-dichlorophenyl)-4-methoxybenzamide exhibit high affinity and selectivity for the dopamine D(4) receptor (Perrone et al., 2000).

Pharmacological Activities

A series of substituted pyrazole derivatives prepared from N-(2,6-dichlorophenyl)-4-methoxybenzamide have been evaluated for their pharmacological activities, demonstrating good anti-inflammatory activities with less toxicity (Abdulla et al., 2014).

Molecular Structure Studies

The molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide has been determined through crystallographic studies and Density Functional Theory (DFT) calculations. These studies help in understanding the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Antimycobacterial Activity

N-(2,6-dichlorophenyl)-4-methoxybenzamide derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Some of these compounds displayed significant activity, indicating their potential use in treating tuberculosis (Kozic et al., 2012).

Antibacterial and Antifungal Screening

Derivatives of N-(2,6-dichlorophenyl)-4-methoxybenzamide have been synthesized and screened for their antibacterial and antifungal activities. The results suggest their potential as therapeutic agents for microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013).

Catalyst in Organic Reactions

Some derivatives, such as 2-Iodo-N-isopropyl-5-methoxybenzamide, have been evaluated as catalysts for alcohol oxidation. This study highlights the potential of these compounds in synthetic organic chemistry (Yakura et al., 2018).

Impact on Cell Division

The lethal effect of 3-Methoxybenzamide, a derivative of N-(2,6-dichlorophenyl)-4-methoxybenzamide, on cell division in Bacillus subtilis has been studied. This research contributes to understanding the drug's impact on cellular processes (Ohashi et al., 1999).

properties

IUPAC Name

N-(2,6-dichlorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-10-7-5-9(6-8-10)14(18)17-13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSZPRUJGBYYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)-4-methoxybenzamide

CAS RN

157491-16-2
Record name 2',6'-DICHLORO-4-METHOXYBENZANILIDE
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